

Molecular weight and formula of cis-2-Methyl-3-hexene

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Compound of Interest

Compound Name: **cis-2-Methyl-3-hexene**

Cat. No.: **B095408**

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An In-depth Technical Guide to **cis-2-Methyl-3-hexene**: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of **cis-2-Methyl-3-hexene**, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the molecule's fundamental properties, outlines a detailed protocol for its stereoselective synthesis, and describes key analytical methodologies for its characterization.

Core Molecular Data

The fundamental molecular and physical properties of **cis-2-Methyl-3-hexene** are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Parameter	Value
Molecular Formula	C ₇ H ₁₄
Molecular Weight	98.19 g/mol
CAS Number	15840-60-5
Boiling Point	86 °C
Density	0.69 g/cm ³
Refractive Index	1.399

Stereoselective Synthesis: Partial Hydrogenation of an Alkyne

The synthesis of **cis-2-Methyl-3-hexene** with high stereoselectivity is most effectively achieved through the partial hydrogenation of the corresponding alkyne, 2-methyl-3-hexyne. This reaction utilizes a "poisoned" catalyst, specifically a Lindlar catalyst, to prevent over-reduction to the alkane, thereby yielding the desired cis-alkene.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis via Lindlar Catalysis

This protocol outlines the laboratory procedure for the synthesis of **cis-2-Methyl-3-hexene**.

Materials:

- 2-methyl-3-hexyne
- Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
- Hydrogen gas (H₂)
- Anhydrous solvent (e.g., hexane or ethanol)
- Reaction flask equipped with a magnetic stirrer and a gas inlet
- Hydrogen balloon or a hydrogenation apparatus

- Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry reaction flask, dissolve 2-methyl-3-hexyne in an appropriate anhydrous solvent.
- Catalyst Addition: Carefully add the Lindlar catalyst to the solution. The catalyst is typically used in a catalytic amount (e.g., 5% by weight of the alkyne).
- Hydrogenation: Purge the reaction flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a dedicated hydrogenation apparatus.
- Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product.
- Workup: Upon completion of the reaction, carefully vent the excess hydrogen in a well-ventilated fume hood.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the heterogeneous Lindlar catalyst.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
- Purification: The crude product can be further purified by distillation to obtain pure **cis-2-Methyl-3-hexene**.

Analytical Characterization

The successful synthesis and purity of **cis-2-Methyl-3-hexene** are confirmed through various analytical techniques. The primary methods for structural elucidation and purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **cis-2-Methyl-3-hexene** in a volatile solvent such as dichloromethane or hexane.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the GC-MS instrument.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. A typical temperature program starts at a low temperature and gradually increases to elute the compound.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are indispensable for the structural confirmation of **cis-2-Methyl-3-hexene**, providing detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

- Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube.[\[6\]](#)[\[7\]](#) Ensure the solution is homogeneous and free of any solid particles.[\[6\]](#)
- ^1H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the signals will confirm the presence of the vinylic, allylic, and alkyl protons characteristic of the **cis-2-Methyl-3-hexene** structure.

- ^{13}C NMR Analysis: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts will correspond to the seven unique carbon environments in the molecule, confirming the carbon skeleton. The chemical shifts of the sp^2 hybridized carbons of the double bond are particularly diagnostic.[8][9]

Signaling Pathways and Biological Activity

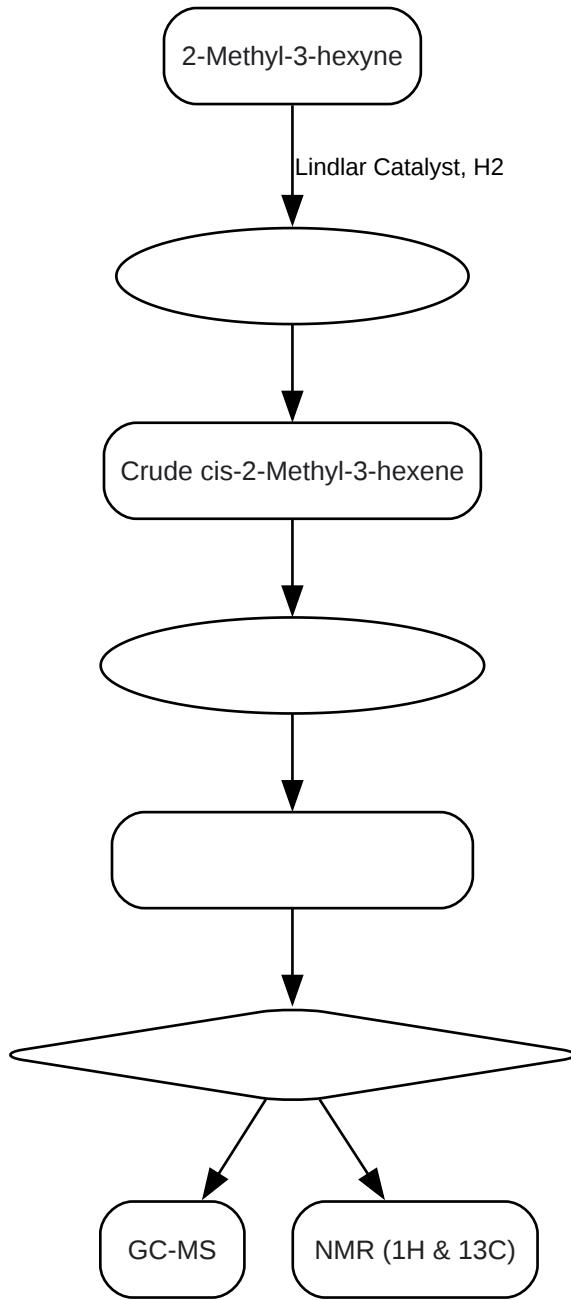
Currently, there is a lack of specific information in the public domain regarding the direct involvement of **cis-2-Methyl-3-hexene** in biological signaling pathways or its specific pharmacological activities. Its primary role in a research context, particularly for drug development, is as a synthetic intermediate or a reference compound in the study of structure-activity relationships of more complex molecules containing a similar structural motif.

Visualizations

Logical Relationship Diagram: Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the precursor alkyne to the final, characterized **cis-2-Methyl-3-hexene**.

Workflow for Synthesis and Characterization of cis-2-Methyl-3-hexene

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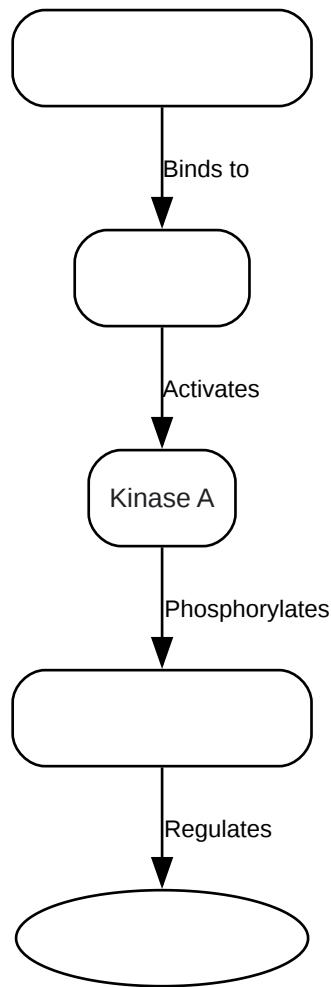
Caption: Synthesis and characterization workflow.

Signaling Pathway Diagram: Placeholder

As there is no specific signaling pathway data available for **cis-2-Methyl-3-hexene**, a placeholder diagram is provided below to illustrate the formatting requirements. Should a

biological target be identified, this diagram can be populated with the relevant molecular interactions.

Hypothetical Signaling Pathway



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Caption: Hypothetical signaling pathway.

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